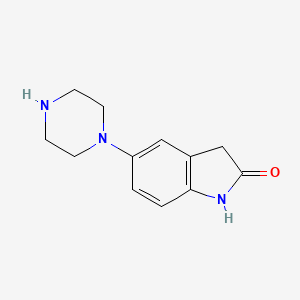

5-(1-Piperazinyl)oxindol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

5-piperazin-1-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H15N3O/c16-12-8-9-7-10(1-2-11(9)14-12)15-5-3-13-4-6-15/h1-2,7,13H,3-6,8H2,(H,14,16) |

InChI Key |

AWEXTILVAIGMMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NC(=O)C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 5 1 Piperazinyl Oxindol

Established Synthetic Pathways for the Oxindole (B195798) Nucleus

The oxindole core, a bicyclic structure consisting of a fused benzene (B151609) and pyrrolidone ring, can be assembled through a variety of synthetic routes, ranging from classical name reactions to modern catalytic methods.

Classical Oxindole Synthesis Approaches

Historically significant methods for oxindole synthesis provide foundational routes to the core structure. These methods, while sometimes limited by harsh conditions or moderate yields, are well-established in organic synthesis.

Bischler-Möhlau Indole (B1671886) Synthesis: This method involves the reaction of an α-halo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. While primarily an indole synthesis, variations and subsequent modifications can lead to oxindole structures. The reaction typically proceeds through the formation of an α-aryl-aminoacetophenone intermediate, which then undergoes cyclization.

Hinsberg Oxindole Synthesis: Named after Oscar Hinsberg, this reaction prepares oxindoles from the bisulfite addition products of glyoxal. This classical approach offers a direct route to the oxindole skeleton.

Modern Catalytic and Stereoselective Oxindole Construction

Contemporary organic synthesis has seen the development of more efficient and selective methods for constructing the oxindole nucleus, often employing transition metal catalysis. These modern approaches offer advantages in terms of yield, functional group tolerance, and the potential for stereoselectivity.

Palladium-catalyzed reactions are particularly prominent in modern oxindole synthesis. The intramolecular α-arylation of α-chloroacetanilides, facilitated by a palladium catalyst and a suitable phosphine (B1218219) ligand, provides a highly regioselective pathway to oxindoles in good to excellent yields. This method demonstrates high functional group compatibility. Copper-catalyzed methods have also been identified for the synthesis of 3,3-disubstituted oxindoles through a formal C-H, Ar-H coupling of anilides, utilizing atmospheric oxygen as the reoxidant.

Stereoselective constructions of oxindoles, particularly those with substituents at the C-3 position, are of significant interest due to the biological importance of chiral oxindole derivatives. Asymmetric catalysis, employing chiral ligands in conjunction with metal catalysts, allows for the enantioselective synthesis of these valuable compounds.

Synthesis of 5-Substituted Oxindole Intermediates

The synthesis of 5-(1-Piperazinyl)oxindol necessitates the preparation of an oxindole intermediate functionalized at the C-5 position, which can then undergo coupling with piperazine (B1678402). Common strategies involve the synthesis of 5-halo or 5-nitro oxindoles.

Synthesis of 5-Bromooxindole: 5-Bromooxindole is a key intermediate for subsequent coupling reactions. Its synthesis can be achieved through the electrophilic bromination of oxindole. To control the regioselectivity and avoid side reactions, the indole nitrogen is often protected prior to bromination, for instance, as an N-acetyl or N-pivaloyl derivative. The protecting group can then be removed to yield 5-bromooxindole.

Synthesis of 5-Nitrooxindole: Nitration of the oxindole ring provides another important intermediate, 5-nitrooxindole. This is typically achieved by treating oxindole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The nitro group can subsequently be reduced to an amino group or serve as a leaving group in nucleophilic aromatic substitution reactions.

Strategies for Introduction of the Piperazine Moiety at the C-5 Position

With a suitably functionalized 5-substituted oxindole in hand, the piperazine ring can be introduced through several reliable methods for C-N bond formation.

Direct Functionalization Methods

Direct functionalization methods involve the direct reaction of a 5-substituted oxindole with piperazine.

Nucleophilic Aromatic Substitution (SNAr): This is a plausible method for introducing the piperazine moiety, particularly when the oxindole ring is activated by a strongly electron-withdrawing group at the C-5 position, such as a nitro group. The reaction proceeds via an addition-elimination mechanism, where piperazine acts as the nucleophile, attacking the carbon bearing the leaving group (the nitro group in this case), and forming a Meisenheimer complex intermediate. Subsequent elimination of the leaving group yields the 5-(1-piperazinyl)oxindole. The reactivity of the substrate towards nucleophilic attack is a critical factor for the success of this method.

Coupling Reactions with Piperazine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-N bonds and represent a primary strategy for the synthesis of this compound.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This reaction is highly efficient for the formation of C-N bonds and is widely used in the synthesis of N-arylpiperazines. In the context of synthesizing this compound, this would involve the coupling of a 5-halooxindole (e.g., 5-bromooxindole) with piperazine in the presence of a palladium catalyst, a suitable phosphine ligand (such as BINAP, XPhos, or RuPhos), and a base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide). The choice of ligand and base is crucial for the efficiency of the reaction and can be optimized to achieve high yields. To avoid double arylation of the piperazine, a mono-protected piperazine derivative (e.g., N-Boc-piperazine) is often used, followed by a deprotection step to yield the final product.

The strategic combination of these established and modern synthetic methodologies provides a robust platform for the synthesis and derivatization of this compound and its analogues, enabling further exploration of their chemical and biological properties.

Multi-Step Conversions for this compound Formation

The synthesis of the this compound core is a critical process, often serving as a foundational step for creating a diverse array of biologically active molecules. The formation of this scaffold is typically achieved through multi-step synthetic sequences that allow for precise control over the molecular architecture. Common strategies involve the formation of the crucial C-N bond between the oxindole ring and the piperazine moiety.

One of the most prevalent and effective methods is the nucleophilic aromatic substitution (SNAr) . This reaction typically involves a 5-halo-oxindole, often 5-fluorooxindole (B20390) due to the high electronegativity of fluorine which activates the ring for nucleophilic attack. nih.gov The 5-fluorooxindole is reacted with a piperazine derivative. To ensure mono-substitution and prevent the formation of undesired bis-arylated products, the piperazine is usually protected on one of its nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under reaction conditions and its straightforward removal.

The general SNAr process can be summarized as follows:

Coupling: 5-Fluorooxindole is reacted with N-Boc-piperazine in the presence of a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Deprotection: The resulting Boc-protected intermediate, 5-(4-Boc-1-piperazinyl)oxindol, is then treated with a strong acid, commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to remove the Boc group and yield the final this compound.

An alternative to SNAr, particularly for less activated aryl halides (like chlorides or bromides), is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a powerful tool for C-N bond formation. wikipedia.orgacsgcipr.org The reaction employs a palladium catalyst, often in combination with a specialized phosphine ligand (e.g., BINAP, XPhos), and a base to couple an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This method's broad substrate scope and functional group tolerance make it highly valuable in complex molecule synthesis. wikipedia.org

Table 1: Comparison of Key Synthetic Routes to this compound

| Method | Oxindole Substrate | Piperazine Reagent | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 5-Fluorooxindole | N-Boc-piperazine | Base (e.g., K₂CO₃, DIPEA) | Often metal-free, readily available starting materials. | Requires activated aryl halide (e.g., F), may need high temperatures. |

| Buchwald-Hartwig Amination | 5-Bromooxindole, 5-Chlorooxindole | Piperazine or protected piperazine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) | Wide substrate scope, milder conditions for Cl/Br substrates. organic-chemistry.org | Requires expensive metal catalyst and ligands, potential for metal contamination. |

Derivatization and Structural Modification of the this compound Core

Once the this compound scaffold is synthesized, its structure can be extensively modified to explore structure-activity relationships (SAR) and optimize its properties. Derivatization can occur at several key positions: the piperazine nitrogen atoms, the oxindole ring system, or through the introduction of linkers.

The secondary amine of the piperazine ring (at the N-4 position) is a prime site for derivatization. Standard synthetic transformations can be employed to introduce a wide variety of substituents.

N-Alkylation: This is commonly achieved by reacting the piperazine nitrogen with alkyl halides (e.g., chlorides, bromides) or sulfonates in the presence of a base. mdpi.com This method allows for the introduction of simple alkyl chains or more complex functionalized fragments.

Reductive Amination: A versatile method for introducing alkyl groups involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). This two-step, one-pot procedure is highly efficient for creating a diverse range of substituted amines. mdpi.com

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished using palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation reactions. mdpi.comresearchgate.net These methods are crucial for synthesizing derivatives with extended aromatic systems.

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) forms amide bonds, introducing carbonyl-containing moieties onto the piperazine ring.

These modifications significantly impact the molecule's polarity, basicity, and steric profile, which in turn influences its biological interactions.

The oxindole ring itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

N1-Position: The nitrogen atom of the oxindole lactam can be alkylated or arylated. N-alkylation can be performed using an alkyl halide with a strong base like sodium hydride (NaH). N-arylation can be achieved via copper- or palladium-catalyzed coupling reactions, similar to those used for the piperazine nitrogen. nih.gov

C3-Position: The C3-position, adjacent to the carbonyl group, is nucleophilic and can be readily alkylated by treating the N-protected oxindole with a base (e.g., LDA) followed by an electrophile (e.g., an alkyl halide). This position is crucial as it allows for the introduction of one or two substituents, potentially creating a chiral quaternary center. researchgate.net Research has shown that creating derivatives with linkers at this position can lead to potent compounds. acs.org

Aromatic Ring (C4, C6, C7): Substituents such as halogens, nitro groups, or alkyl groups can be introduced onto the benzene portion of the oxindole ring. These are often incorporated early in the synthesis, starting from an already substituted isatin (B1672199) or aniline precursor. For example, derivatives with a fluorine atom at the C6 position have been synthesized to improve metabolic stability. acs.org

The connection between the oxindole core and the piperazine moiety is not always direct. In many derivatives, a linker or spacer is introduced to modulate the distance and relative orientation of the two fragments. A prominent strategy involves attaching the piperazine-containing side chain to the C3-position of the oxindole ring via an alkyl linker.

Studies on (phenylpiperazinyl-butyl)oxindoles have demonstrated that the length of this linker is a critical determinant of biological activity. A tetramethylene (four-carbon) spacer between the oxindole C3-position and the piperazine nitrogen was found to be optimal for achieving high potency in certain receptor systems. acs.org This highlights the importance of spatial orientation for optimal ligand-receptor binding.

Table 2: Examples of Structural Modifications on the this compound Scaffold

| Modification Site | Type of Modification | Synthetic Method | Example Substituent/Linker |

|---|---|---|---|

| Piperazine N-4 | N-Arylation | Buchwald-Hartwig Amination | Phenyl, Pyridinyl |

| Piperazine N-4 | N-Alkylation | Reductive Amination | Benzyl, Isopropyl |

| Oxindole N-1 | N-Alkylation | Alkyl Halide + Base (NaH) | Methyl, Ethyl |

| Oxindole C-3 | Dialkylation | Base (LDA) + Alkyl Halide | Diethyl, Ethyl + Butyl-linker |

| Oxindole C-6 | Halogenation | (Using substituted precursor) | Fluoro |

| Connectivity | C3-N Linker | Alkylation of C3-position | -(CH₂)₄- (Tetramethylene) acs.org |

Chirality plays a pivotal role in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. aarf.asia For this compound derivatives, chirality can be introduced at several locations, most notably at the C3-position of the oxindole ring or on a substituted piperazine ring.

Asymmetric Synthesis: The creation of a stereogenic center at the C3-position is a key goal. Organocatalytic methods, using chiral catalysts, have emerged as powerful tools for synthesizing chiral 3,3-disubstituted oxindoles with high enantioselectivity. researchgate.netaarf.asia These reactions, such as asymmetric aldol, Michael, or Mannich reactions, start with isatin derivatives and build the chiral oxindole core stereoselectively. aarf.asia Furthermore, chiral N-heterocyclic carbene (NHC) ligands have been used in palladium-catalyzed reactions to synthesize chiral 3-aminooxindoles in high yield and enantiomeric excess. rsc.org

Chiral Building Blocks: An alternative approach is to use enantiomerically pure starting materials. For instance, chiral piperazine derivatives can be synthesized from natural amino acids, ensuring a specific stereochemistry in the final molecule. acs.orgnih.gov

Resolution of Enantiomers: When a synthesis produces a racemic mixture, the enantiomers can be separated through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid like tartaric acid) followed by separation via crystallization. Another common method is chiral chromatography, using a chiral stationary phase (CSP) to separate the enantiomers.

Advanced Synthetic Techniques and Yield Optimization

To improve the efficiency, safety, and environmental footprint of synthesizing this compound and its derivatives, advanced synthetic techniques are being increasingly employed.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing. springerprofessional.de In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com This enhanced control often leads to higher yields, cleaner reactions, and improved safety, especially for highly exothermic or hazardous reactions. springerprofessional.de Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for intermediate workup and purification steps, which drastically reduces production time and waste. uc.ptscispace.com The synthesis of complex heterocyclic molecules, including indole derivatives, has been successfully demonstrated using flow chemistry. mdpi.comresearchgate.net

Mechanochemistry: This technique involves using mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). Mechanochemical synthesis can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase chemistry. It is considered a green chemistry approach due to the significant reduction in solvent use.

Yield optimization in any synthetic route involves the systematic variation of reaction conditions. This includes screening different catalysts, ligands, bases, solvents, and temperatures to find the optimal combination that maximizes the conversion of starting material to the desired product while minimizing side reactions.

Table 3: Comparison of Synthetic Methodologies

| Technique | Description | Key Advantages | Application Example |

|---|---|---|---|

| Batch Synthesis | Reactions are carried out in discrete batches in vessels like round-bottom flasks. | Well-established, suitable for small-scale lab synthesis and initial discovery. | Initial synthesis of a novel derivative. |

| Flow Chemistry | Reagents are continuously pumped through reactors. | Enhanced safety, higher yields, rapid optimization, easy scale-up, process automation. springerprofessional.debohrium.com | Multi-step synthesis of a pharmaceutical intermediate without isolation of intermediates. scispace.com |

| Mechanochemistry | Mechanical energy (e.g., ball milling) is used to drive reactions. | Reduced solvent use (greener), shorter reaction times, can improve yields. | Solvent-free synthesis of N-arylpiperazines. nih.gov |

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of 5-(1-piperazinyl)oxindole synthesis, microwave irradiation can be effectively applied to both Buchwald-Hartwig aminations and SNAr reactions.

The application of microwave heating in Buchwald-Hartwig reactions can dramatically reduce reaction times from hours to minutes. nih.gov For the coupling of a 5-halooxindole with piperazine, a typical microwave-assisted protocol would involve heating the reaction mixture in a sealed vessel to temperatures higher than those achievable with conventional heating at atmospheric pressure. This rapid heating can lead to higher yields and cleaner reaction profiles. A comparative study of conventional versus microwave heating for a similar double amination reaction demonstrated a reduction in reaction time from 24 hours to 10-30 minutes with comparable or improved yields. nih.gov

The following table illustrates a hypothetical comparison of reaction conditions and outcomes for the synthesis of 5-(1-piperazinyl)oxindole via Buchwald-Hartwig amination under conventional and microwave heating.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Materials | 5-bromooxindole, Piperazine | 5-bromooxindole, Piperazine |

| Catalyst System | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) |

| Base | NaOtBu (1.5 equiv) | NaOtBu (1.5 equiv) |

| Solvent | Toluene | Toluene |

| Temperature | 100 °C | 150 °C |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Yield | 65-80% | 75-90% |

This table presents plausible data for illustrative purposes based on typical outcomes for similar reactions.

Green Chemistry Principles in Synthesis Protocols

The integration of green chemistry principles into the synthesis of 5-(1-piperazinyl)oxindole is crucial for developing environmentally benign and sustainable processes. Key considerations include the choice of solvents, atom economy, and the use of catalytic rather than stoichiometric reagents.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of N-arylpiperazines, solvent-free conditions for Buchwald-Hartwig amination have been explored, where an excess of piperazine can act as both a reactant and a solvent. nih.gov This approach significantly reduces solvent waste. Additionally, the use of greener solvents such as water or recyclable ionic liquids is an active area of research for related transformations. rasayanjournal.co.in

The following table outlines some green chemistry strategies applicable to the synthesis of 5-(1-piperazinyl)oxindole.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents and Auxiliaries | - Use of piperazine as both reactant and solvent in amination reactions. - Exploration of aqueous conditions or biodegradable solvents. |

| Atom Economy | - Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | - Employing highly efficient palladium catalysts at low loadings for the C-N bond formation. - Investigating the use of reusable heterogeneous catalysts. |

| Reduce Derivatives | - Avoiding the use of protecting groups on the piperazine or oxindole nitrogen through selective reaction conditions. |

| Energy Efficiency | - Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption compared to prolonged conventional heating. mdpi.com |

Scale-Up Considerations for Laboratory Synthesis

The transition of a laboratory-scale synthesis of 5-(1-piperazinyl)oxindole to a larger, pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure a safe, robust, and economically viable process.

For a Buchwald-Hartwig amination, key scale-up considerations include:

Catalyst Selection and Loading: On a large scale, the cost of the palladium catalyst and ligand becomes a significant factor. researchgate.net Optimizing the catalyst loading to the lowest effective level is crucial. The use of highly active catalysts can allow for lower loadings.

Reaction Homogeneity and Mixing: Ensuring efficient mixing is critical for maintaining a consistent reaction rate and temperature profile, especially in large reactors where heat and mass transfer can be limited. helgroup.com For reactions involving solids, such as cesium carbonate as a base, maintaining a uniform suspension is important.

Thermal Safety: The exothermic nature of the amination reaction needs to be carefully managed to prevent thermal runaway. helgroup.com Reaction calorimetry studies are essential to understand the heat flow of the reaction and to design appropriate cooling systems. A dose-controlled addition of one of the reactants can help to manage the exotherm.

Work-up and Purification: The removal of the palladium catalyst from the final product is a critical step in pharmaceutical synthesis. acs.org Procedures for catalyst removal, such as treatment with activated carbon or silica (B1680970) gel, need to be scalable and efficient. Crystallization is often the preferred method for purification on a large scale as it can effectively remove impurities and provide the product in a stable, solid form.

Process Safety: A thorough hazard evaluation is necessary to identify and mitigate any potential safety risks. nih.gov This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for side reactions that could lead to pressure build-up or the formation of hazardous byproducts.

The following table summarizes key scale-up challenges and potential mitigation strategies for the synthesis of 5-(1-piperazinyl)oxindole.

| Challenge | Mitigation Strategy |

| Cost of Palladium Catalyst | - Screen for highly active catalysts to minimize loading. - Investigate catalyst recycling methods. |

| Exothermic Reaction | - Perform reaction calorimetry to understand heat of reaction. - Implement controlled addition of reagents. - Ensure adequate reactor cooling capacity. |

| Residual Palladium in Product | - Develop and optimize scalable purification methods (e.g., crystallization, charcoal treatment, scavenging resins). |

| Handling of Air-Sensitive Reagents | - Utilize closed-system transfers and maintain an inert atmosphere (e.g., nitrogen). |

| Byproduct Formation | - Optimize reaction conditions (temperature, stoichiometry, reaction time) to maximize selectivity for the desired product. |

Molecular Interaction Mechanisms and Pharmacological Target Engagement of 5 1 Piperazinyl Oxindol Derivatives

Receptor Binding Affinity and Selectivity Profiling

Derivatives of the 5-(1-piperazinyl)oxindol scaffold have been investigated for their potential to interact with various G-protein coupled receptors (GPCRs), demonstrating a notable affinity for serotonin (B10506) and dopamine (B1211576) receptor families. The nature of the substituents on both the oxindole (B195798) ring and the piperazine (B1678402) moiety plays a crucial role in modulating the binding affinity and selectivity of these compounds.

Serotonin Receptor (5-HT) Subtype Interactions

The structural features of this compound derivatives make them suitable candidates for interaction with serotonin receptors. The piperazine group is a common pharmacophore in many known serotonergic ligands.

A series of (phenylpiperazinyl-butyl)oxindoles has been synthesized and identified as potent ligands for the 5-HT7 receptor. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that compounds with an unsubstituted oxindole nitrogen atom and a tetramethylene (four-carbon) spacer between the oxindole core and the piperazine nitrogen exhibit the highest potency. nih.gov

One of the most potent compounds identified is 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one, which displays a high affinity for the 5-HT7 receptor with a Ki value of 0.79 nM and exhibits selective antagonist activity. nih.govacs.org The presence of a halogen substituent on the aromatic rings has been associated with good metabolic stability. nih.gov

| Compound | Substituents | Ki (nM) for 5-HT7 |

|---|---|---|

| 9e' | 3-ethyl, 6-fluoro oxindole; 4-chlorophenyl on piperazine | 0.79 |

The same series of (phenylpiperazinyl-butyl)oxindoles was also evaluated for their binding affinity to the 5-HT1A receptor to determine their selectivity. nih.govacs.org Despite the structural similarities between the 5-HT7 and 5-HT1A receptor subtypes, several derivatives demonstrated significant selectivity for the 5-HT7 receptor. nih.gov

The selectivity is influenced by the substitution pattern on the oxindole ring and the nature of the aryl group on the piperazine. For instance, while many derivatives bind to both receptors, the affinity for 5-HT1A is generally lower than for 5-HT7, leading to a favorable selectivity profile for several compounds in the series. The development of ligands with high selectivity for 5-HT1A has also been a subject of research, with studies on 1-aryl-4-[(1-tetralin)alkyl]piperazines showing that specific substitutions can lead to very low IC50 values (e.g., 0.3 nM) for the 5-HT1A receptor. nih.gov

| Compound | Ki (nM) for 5-HT7 | Ki (nM) for 5-HT1A | Selectivity (5-HT1A/5-HT7) |

|---|---|---|---|

| 9e' | 0.79 | - | - |

Dopamine Receptor (D2, D3, D4) Ligand Binding Studies

The this compound scaffold has also been explored for its potential to interact with dopamine receptors. A series of 5-piperazinyl-1,2,6,7-tetrahydro-5H-azepino[3,2,1-hi]indol-4-one derivatives, which feature a rigid tricyclic ring system derived from the oxindole core, were identified as mixed dopamine D2/D4 receptor antagonists. nih.gov This suggests that conformational rigidity can be a key factor in achieving high binding affinity for these receptors. nih.gov

Furthermore, research on structurally related arylpiperazines has provided insights into achieving selectivity among the D2-like receptor subtypes. Docking analyses of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles with the D2 receptor model have highlighted key interactions, such as a salt bridge between the protonated piperazine nitrogen and Asp86, as well as hydrogen bonds and edge-to-face aromatic interactions. nih.gov The most active compounds in this series showed a high affinity for the D2 receptor. nih.gov

| Compound | Receptor | Affinity |

|---|---|---|

| 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione (27) | D2 | High |

| D1 | - | |

| 5-HT1A | - |

Other G-Protein Coupled Receptor (GPCR) Interactions

The broader GPCR interaction profile of this compound derivatives is less extensively characterized. However, the arylpiperazine moiety is known to interact with a range of aminergic GPCRs, including adrenergic receptors. nih.gov For example, certain N-phenylpiperazine analogs developed as D3 dopamine receptor ligands have shown off-target binding affinity for alpha-adrenergic receptor subtypes. mdpi.com Additionally, some thiazole-piperazine derivatives have demonstrated interactions with µ- and δ-opioid receptors, suggesting that the piperazine scaffold can be directed to interact with other GPCR families. mdpi.com

Kinase Inhibition Mechanisms and Specificity

Recent studies have shown that 5-substituted oxindole derivatives can act as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase primarily expressed in B-cells. nih.govacs.org A series of novel 5-substituted oxindole derivatives were designed and synthesized, leading to the identification of compounds with significant antiproliferative activity against BTK-expressing cancer cell lines. nih.gov

Molecular docking and dynamics simulations have provided insights into the binding mode of these inhibitors. nih.gov Key interactions within the BTK active site include a hydrogen bond between the carbonyl oxygen of the oxindole ring and the amino acid MET-477, and a π-σ bond between the phenyl of the oxindole ring and LEU-528. nih.govacs.org The piperazine ring is oriented towards the bottom of the H3 pocket, where it can form a carbon–hydrogen bond with ASN-526. nih.govacs.org

One promising derivative, compound 9h from the study, demonstrated selective inhibition of phosphorylated BTK (Tyr223) without significantly affecting upstream proteins in the B-cell receptor signaling pathway, such as Lyn and Syk. nih.gov This indicates a degree of specificity in its kinase inhibition profile.

| Compound | Free Binding Energy (kcal/mol) | IC50 (µM) |

|---|---|---|

| 9b | -10.8 | <3 |

| 9f | -11.1 | <3 |

| 9g | -11.3 | <3 |

| 9h | -10.8 | <3 |

Furthermore, other piperazine derivatives have been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, suggesting that the piperazine scaffold can be a versatile component in the design of kinase inhibitors. e-century.us

Bruton's Tyrosine Kinase (BTK) Inhibition Profiles

Derivatives of the this compound scaffold have been identified as promising inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling pathways. nih.govnih.gov BTK is a validated therapeutic target for various B-cell malignancies. chemrxiv.orgmdpi.com The inhibitory activity of these oxindole derivatives is rooted in their specific interactions within the kinase domain of the BTK protein. nih.govacs.org

The primary mechanism of BTK inhibition by this compound derivatives is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain. chemrxiv.orgacs.org Molecular docking and simulation studies have elucidated the specific interactions that stabilize the ligand-protein complex.

Key interactions involve the formation of hydrogen bonds between the oxindole core and critical amino acid residues in the hinge region of the ATP pocket. chemrxiv.orgacs.org For instance, the carbonyl oxygen of the oxindole ring is capable of forming a hydrogen bond with the backbone amide of Methionine-477 (MET-477). chemrxiv.orgacs.org This interaction is a common feature among many ATP-competitive kinase inhibitors. mdpi.comnih.gov

In addition to hydrogen bonding, hydrophobic and van der Waals interactions contribute significantly to the binding affinity. The phenyl group of the oxindole ring engages in a Pi-sigma interaction with Leucine-528 (LEU-528). chemrxiv.orgacs.org Further hydrophobic contacts are established with residues such as Valine-416 (VAL-416), Alanine-428 (ALA-428), and Leucine-408 (LEU-408), which line the ATP binding pocket. chemrxiv.orgacs.org Modifications to the piperazine ring and substitutions on the oxindole core can further optimize these interactions, leading to derivatives with high potency. For example, certain synthesized derivatives, such as compound 9h in one study, demonstrated potent antiproliferative activity by selectively inhibiting phosphorylated BTK (pBTK at Tyr223) in cancer cell lines. nih.govacs.org

Table 1: Key Amino Acid Interactions of Oxindole Derivatives in BTK's ATP Pocket

| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand | Reference |

|---|---|---|---|

| MET-477 | Hydrogen Bond | Carbonyl oxygen of oxindole ring | chemrxiv.orgacs.org |

| LEU-528 | Pi-sigma Bond | Phenyl of oxindole ring | chemrxiv.orgacs.org |

| VAL-416 | Alkyl/Pi-alkyl Bond | Oxindole ring | chemrxiv.org |

| ALA-428 | Alkyl/Pi-alkyl Bond | Oxindole ring | chemrxiv.org |

| LEU-408 | Alkyl/Pi-alkyl Bond | Oxindole ring | chemrxiv.org |

Current research on the interaction of this compound derivatives with BTK has primarily focused on their role as ATP-competitive inhibitors. The binding models and simulation studies consistently show these compounds occupying the ATP-binding pocket. At present, there is limited available scientific literature detailing allosteric modulation of BTK by this specific class of oxindole derivatives. The dominant and well-characterized mechanism of action remains the direct competition with ATP for binding to the kinase domain.

Interactions with Other Protein Kinases (e.g., VEGFR, PDGFR, Kit, Flt-3, CSF-1R, CDK4/6)

Substituted oxindole derivatives have demonstrated selectivity towards several protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), Kit, Flt-3, and Colony-Stimulating Factor 1 Receptor (CSF-1R). nih.gov For example, the FDA-approved drug Sunitinib, which contains an indolin-2-one (oxindole) core, is a multi-targeted tyrosine kinase inhibitor that acts on VEGFR, PDGFR, and c-Kit. nih.govnih.gov Another oral multi-kinase inhibitor, Surufatinib, targets VEGFR, FGFR, and CSF-1R. nih.gov

The inhibitory profile is highly dependent on the specific substitution patterns on the oxindole and piperazine rings. Research has shown that certain 3-substituted oxindole derivatives can potently inhibit VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, specific oxindole derivatives have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing selectivity for mutated FLT3, which is common in acute myeloid leukemia. monash.edu Some oxindole-based compounds have also been developed as inhibitors of Cyclin-Dependent Kinase 6 (CDK6), where they form hydrogen bonds with hinge residues in the ATP-binding site. nih.gov

Table 2: Kinase Inhibition Profile of Representative Oxindole-Based Drugs

| Compound Class/Drug | Kinase Target | Reported Activity | Reference |

|---|---|---|---|

| Sunitinib | VEGFR-1, -2, -3; PDGFR-α, -β; c-Kit; FLT3 | Multi-targeted tyrosine kinase inhibitor | nih.govnih.gov |

| Surufatinib | VEGFR-1, -2, -3; FGFR; CSF-1R | Multi-kinase inhibitor | nih.gov |

| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | Multi-targeted tyrosine kinase inhibitor | nih.gov |

| 3-Substituted Oxindoles (general) | EGFR, VEGFR-2 | Inhibitory activity demonstrated (IC50 values in µM range) | nih.gov |

| Designed Oxindole Derivatives | FLT3 | Inhibitory activity demonstrated (IC50 values in µM range) | monash.edu |

| Palbociclib (contains piperazine but not oxindole) | CDK4/6 | Example of CDK6 inhibitor binding model | nih.gov |

Enzymatic Activity Modulation (beyond kinases)

Antiglycation Activity of Oxindole Derivatives

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. ingentaconnect.com Oxindole derivatives have been investigated for their potential to inhibit this process.

In vitro studies have shown that various synthesized oxindole derivatives exhibit a range of antiglycation activity, with some compounds showing greater potency than the standard inhibitor, rutin (B1680289). ingentaconnect.comresearchgate.net For example, a series of 3-substituted oxindoles showed IC50 values for antiglycation ranging from 150.4 µM to 856.7 µM. researchgate.net The most active compound in this series, 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, had an IC50 of 150.4 ± 2.5 µM, which was superior to that of rutin (IC50 = 294.5 ± 1.50 µM). ingentaconnect.comresearchgate.net This suggests that the oxindole scaffold is a viable starting point for developing agents that can mitigate the formation of AGEs. nih.gov

Table 3: Antiglycation Activity of Selected Oxindole Derivatives

| Compound | Antiglycation IC50 (µM) | Reference |

|---|---|---|

| 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | 150.4 ± 2.5 | ingentaconnect.comresearchgate.net |

| Derivative with 4'-OCH3 substitution | 267.6 ± 5.4 | researchgate.net |

| Derivative with 4'-Cl substitution | 194.4 ± 2.1 | researchgate.net |

| Rutin (Standard) | 294.5 ± 1.50 | ingentaconnect.comresearchgate.net |

Other Enzyme Inhibitory Potentials (e.g., α-glucosidase, tyrosinase)

Beyond kinases and antiglycation, the versatile oxindole structure has been explored for its inhibitory effects on other classes of enzymes, notably α-glucosidase and tyrosinase. researchgate.netnih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. A series of 6-chloro-3-oxindole derivatives demonstrated varying degrees of yeast α-glucosidase inhibition. nih.gov Several of these compounds were found to be potent inhibitors, with IC50 values significantly lower than that of the standard drug, acarbose (B1664774) (IC50 = 38.25 ± 0.12 µM). nih.gov For example, one derivative exhibited an IC50 value of 2.71 ± 0.007 µM, highlighting oxindoles as a new class of α-glucosidase inhibitors. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics for hyperpigmentation and in medicine. nih.govmdpi.com Oxindole-based chalcones and other derivatives have been evaluated for their tyrosinase inhibitory activity. researchgate.net Studies have shown that some oxindole derivatives can inhibit tyrosinase with IC50 values in the micromolar range, comparable to or better than the standard inhibitor, kojic acid. researchgate.netmdpi.com For example, one study reported an oxindole derivative with good tyrosinase inhibitory activity (IC50 = 63.37 μM). researchgate.net Another study on indole-thiourea derivatives identified a compound with an IC50 of 5.9 ± 2.47 μM, outperforming kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.com

Table 4: Other Enzyme Inhibitory Potentials of Oxindole Derivatives

| Enzyme | Derivative Class | Inhibitory Activity (IC50 in µM) | Standard Inhibitor (IC50 in µM) | Reference |

|---|---|---|---|---|

| α-Glucosidase | 6-chloro-3-oxindole derivatives | 2.71 to 37.93 | Acarbose (38.25) | nih.gov |

| Tyrosinase | Oxindole-based chalcone | 63.37 | Kojic Acid (22.52) | researchgate.net |

| Tyrosinase | Indole-thiourea derivative | 5.9 | Kojic Acid (16.4) | mdpi.com |

Cellular Pathway Modulation and Signal Transduction Studies

Impact on Cell Proliferation and Viability in Cultured Cell Lines

Derivatives of this compound have demonstrated significant effects on the proliferation and viability of various cancer cell lines. Research has shown that these compounds can inhibit cancer cell growth, with their efficacy varying depending on the specific derivative and the cell line being tested.

One study investigated a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) for their cytotoxic potential against a full panel of 60 human cancer cell lines from the National Cancer Institute (NCI). nih.gov Seven of these compounds were identified as potent inhibitors of cancer cell growth, leading to further five-dose assay studies. nih.gov For instance, the derivative QQ1 was particularly effective against the renal cancer cell line ACHN, with a half-maximal inhibitory concentration (IC50) of 1.55 μM. nih.gov Further analysis of selected quinolinequinones (QQ1 and QQ4) was conducted on HCT-116 (colon cancer), ACHN (renal cancer), MCF7, and T-47D (breast cancer) cell lines, as well as the normal cell line HUVEC. nih.gov

Another area of research has focused on vindoline–piperazine conjugates. A series of these novel conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. mdpi.com Nine of these compounds displayed significant antiproliferative effects, with the most potent derivatives showing low micromolar growth inhibition (GI50) values against the majority of the cell lines. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) was highly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM). mdpi.com Another derivative, 1-bis(4-fluorophenyl)methyl piperazine (compound 25), was most effective against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). mdpi.com To assess selectivity for cancer cells, the viability of non-tumor Chinese hamster ovary (CHO) cells was tested with compounds 20, 23, and 25, which showed promising selectivity. mdpi.com

Furthermore, a novel piperazine derivative, identified as C505, was shown to effectively inhibit cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 µM across multiple cancer cell lines, including the K562 human chronic myelogenous leukemia cell line. e-century.usresearchgate.net This compound's activity was found to be linked to the inhibition of multiple cancer signaling pathways. e-century.usresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on arylpiperazine derivatives have also been conducted to understand their anti-proliferative activity against PC-3 prostate cancer cells. nih.gov These computational studies help in designing more potent anti-prostate cancer compounds. nih.gov

The following table summarizes the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) |

|---|---|---|---|

| QQ1 | ACHN | Renal Cancer | 1.55 |

| Compound 23 | MDA-MB-468 | Breast Cancer | 1.00 |

| Compound 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 |

Cell Cycle Regulation and Apoptosis Induction Research (in vitro models)

Research into this compound derivatives has revealed their capacity to modulate the cell cycle and induce apoptosis in cancer cells, key mechanisms for their anti-cancer activity.

One novel piperazine derivative, C505, was found to induce cell cycle arrest and apoptosis in cancer cells. e-century.usresearchgate.net Staining with Annexin V/7-AAD and propidium (B1200493) iodide (PI) confirmed that C505 kills cancer cells by triggering these processes. e-century.us The underlying mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to caspase-dependent apoptosis. e-century.usresearchgate.net

Similarly, studies on aminated quinolinequinones linked to piperazine analogs showed that compound QQ1 could induce cell cycle arrest in ACHN renal cancer cells. nih.gov However, this particular compound did not appear to affect the apoptotic value in this cell line, suggesting that its primary mechanism of inhibiting cell proliferation might be through halting the cell cycle. nih.gov

Benzimidazole derivatives, which can incorporate a piperazine moiety, have also been synthesized and evaluated for their effects on cell cycle and apoptosis. One such study found that a bromo-derivative (compound 5) significantly increased the cell population in the G2/M phase of the cell cycle. nih.gov This compound also caused a concentration-dependent increase in the percentage of late apoptotic cells in all tested cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and H69AR (small cell lung cancer). nih.gov Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives (compounds 10 and 13) demonstrated that they effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) cancer cell lines. mdpi.com For example, in A549 cells, compounds 10 and 13 caused early apoptosis by 55.1% and 66.4%, respectively. mdpi.com In MDA-MB-231 cells, compound 13 induced a significant increase in both early (80.24%) and late (5.4%) apoptotic cell populations. mdpi.com

The following table details the effects of specific derivatives on cell cycle and apoptosis.

Table 2: Effects of this compound Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| C505 | K562 | Arrest | Induces caspase-dependent apoptosis |

| QQ1 | ACHN | Arrest | No significant effect |

| Benzimidazole derivative 5 | MCF-7, DU-145, H69AR | G2/M arrest | Induces late apoptosis |

| Benzimidazole derivative 10 | A549, MDA-MB-231, SKOV3 | Suppression | Induces early apoptosis |

Investigation of Radioprotective Effects in Cell Models

A significant area of investigation for piperazine derivatives has been their potential as radioprotective agents, which can protect normal cells from the damaging effects of ionizing radiation.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to explore their radioprotective properties. researchgate.netnih.gov Several of these compounds were found to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. researchgate.netnih.gov In one study, compound 8 demonstrated a radioprotective effect on cell survival in vitro and showed low toxicity in vivo. nih.gov

Further research on second-generation piperazine derivatives confirmed their promise as radiation countermeasures. nih.gov Synthesized derivatives (compounds 1–6) showed radioprotective effects at concentrations of 100 μM and 200 μM, with higher protective effects than the standard radioprotectors WR1065 or WR2721 at the same dose. nih.gov Among these, compound 6 was identified as having the most significant radioprotective effects in vitro, coupled with minimal cytotoxicity across the tested cell lines. nih.gov Compound 3 also showed notable efficacy, particularly in reducing dicentric chromosomes, indicating its potential to mitigate DNA damage from ionizing radiation. nih.gov These novel piperazine derivatives displayed superior safety profiles and effectiveness compared to amifostine (B1664874), a currently used radioprotector. nih.gov

The development of these compounds represents a promising step toward more effective strategies for mitigating the impact of radiation exposure in various scenarios. nih.gov Future research will likely focus on optimizing these compounds and further elucidating their mechanisms of action. nih.gov

The table below summarizes the findings on the radioprotective effects of these piperazine derivatives.

Table 3: Radioprotective Effects of Piperazine Derivatives in Cell Models

| Compound/Derivative Series | Key Findings |

|---|---|

| 1-(2-hydroxyethyl)piperazine derivatives | Protected human cells against radiation-induced apoptosis with low cytotoxicity. researchgate.netnih.gov |

| Compound 8 | Exhibited a radioprotective effect on cell survival in vitro. nih.gov |

| Second-generation piperazine derivatives (1-6) | Demonstrated significant radioprotective effects, outperforming WR1065 and WR2721. nih.gov |

| Compound 6 | Showed the most significant in vitro radioprotective effects with minimal cytotoxicity. nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles for 5 1 Piperazinyl Oxindol Analogs

Influence of Substituent Position and Electronic Properties

The nature and position of substituents on both the aromatic and heterocyclic rings of the 5-(1-Piperazinyl)oxindol scaffold play a pivotal role in modulating binding affinity and selectivity for their biological targets.

Substitutions on the aromatic (oxindole) portion of the molecule significantly influence ligand-receptor interactions. The electronic properties and size of these substituents can either enhance or diminish binding affinity.

For a series of analogs targeting the 5-HT₇ receptor, modifications at the 5-position of the indole (B1671886) ring demonstrated a clear SAR. mdpi.com A weakly deactivating fluorine substituent at this position resulted in the most active compound, with a binding affinity (Kᵢ) of 8 nM. mdpi.com In contrast, a strongly deactivating cyano (CN) group led to a loss of activity. mdpi.com Halogen substituents also showed a distinct trend, with fluorine providing the highest affinity, followed by bromine (Kᵢ = 126 nM) and then chlorine (Kᵢ = 481 nM). mdpi.com Activating groups such as methoxy (OMe) and methyl (Me) conferred moderate to low activity, respectively. mdpi.com These findings suggest that large substituents at the indole-5 position are not well-tolerated and can lead to steric clashes within the receptor's binding pocket, resulting in reduced activity. mdpi.com

Furthermore, appropriate substitution patterns on the oxindole (B195798) carbocycle have been shown to be a strategy to circumvent the rapid metabolism often observed with this class of compounds. nih.govacs.org Molecular modeling has also revealed that substitutions on the indole ring can alter the binding orientation, allowing different parts of the molecule to engage in key interactions, such as hydrogen bonding with polar amino acids of the target receptor. nih.gov

| Substituent at Indole Position 5 | Electronic Property | Binding Affinity (Kᵢ, nM) for 5-HT₇R |

|---|---|---|

| CN | Strongly Deactivating | > 1000 |

| F | Weakly Deactivating | 8 |

| Br | Weakly Deactivating | 126 |

| Cl | Weakly Deactivating | 481 |

| Me | Weakly Activating | 629 |

| OMe | Strongly Activating | 100 |

Modifications to the heterocyclic rings, including the oxindole and piperazine (B1678402) moieties, are a key strategy for optimizing affinity and selectivity. Bioisosteric replacement, where one group is replaced with another having similar physical or chemical properties, has proven effective.

In the development of dopamine (B1211576) D₂ and D₃ receptor ligands, replacing the indole ring with other heterocycles like indazole or benzo[b]thiophene resulted in compounds with high affinity. nih.govnih.gov For instance, an indazole derivative (10g) exhibited high affinity for both D₂ (Kᵢ = 28 nM) and D₃ (Kᵢ = 2.83 nM) receptors. nih.gov This demonstrates that the core scaffold is amenable to such modifications. The introduction of other heterocyclic rings, such as imidazole, has also been explored to mimic the interactions of essential functional groups, leading to derivatives with high D₃ affinity. nih.gov

Furthermore, the position of attachment to the indole moiety itself influences the binding affinity profiles for both D₂ and D₃ receptors. nih.gov A compound where the piperazine moiety was directly attached to the 5-position of the indole showed high affinity for both D₂ (Kᵢ = 30 nM) and D₃ (Kᵢ = 2 nM) receptors. nih.gov

| Compound | Heterocyclic Modification | D₂ Receptor Affinity (Kᵢ, nM) | D₃ Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| 22 | Piperazine at Indole-5 | 30 | 2 |

| 10g | Indazole Bioisostere | 28 | 2.83 |

| 10i | Benzo[b]thiophene Bioisostere | High | High |

Role of Linker Length and Flexibility

The spacer connecting the oxindole and piperazine rings is a critical determinant of a compound's biological activity. Its length, rigidity, and conformational flexibility dictate the optimal positioning of the key pharmacophoric elements within the target's binding site. nih.govnih.gov

Research on dopamine receptor ligands has shown that the heterocyclic ring does not necessarily need to be directly connected to the piperazine ring to maintain high affinity and selectivity. nih.govnih.gov Linkers, such as an amide or a methylene group, can be successfully incorporated.

A comparison between two 5-substituted indole derivatives revealed the importance of the linker type. A compound with a methylene linker (10b) showed half the affinity for both D₂ (Kᵢ = 144 nM) and D₃ (Kᵢ = 3.87 nM) receptors compared to its corresponding amide-linked counterpart (10a). nih.gov This suggests that the nature of the linker, not just its length, can significantly modulate binding affinity. The optimal linker length allows the two terminal fragments of the molecule to bind effectively to their respective protein pockets, forming a stable complex. nih.gov

The flexibility or rigidity of the linker plays a crucial role in this process. A rigid linker can pre-organize the molecule into a conformation that is close to the bioactive one, reducing the entropic penalty of binding. nih.gov Conversely, a highly flexible linker may allow for too many non-productive conformations, which can be entropically unfavorable. nih.govnih.gov Computational methods, such as molecular dynamics simulations, combined with experimental techniques like NMR, are used to understand the conformational preferences of these ligands and to guide the design of analogs with optimized linkers. mdpi.com The goal is to design molecules whose preferred conformation in solution is close to that required for binding, thereby enhancing affinity. ub.edu

Stereochemical Effects on Biological Activity

Chirality and stereochemistry are fundamental aspects of drug design, as biological systems are inherently chiral. nih.govnih.gov The different enantiomers of a chiral drug can exhibit distinct binding affinities, efficacies, and metabolic profiles. nih.gov

This principle has been clearly demonstrated within analogs of this compound. The enantiomers of a potent racemic compound, 10e, were synthesized and evaluated for their activity at D₂ and D₃ dopamine receptors. nih.govnih.gov The results showed a significant difference in activity between the two stereoisomers. The (-)-10e enantiomer displayed higher affinity at both D₂ (Kᵢ = 47.5 nM) and D₃ (Kᵢ = 0.57 nM) receptors compared to its (+)-10e counterpart (D₂ Kᵢ = 113 nM; D₃ Kᵢ = 3.73 nM). nih.govnih.gov This indicates a clear stereoselective preference in the receptor binding pocket, where one enantiomer achieves a more favorable interaction than the other. This stereoselectivity can be critical for both potency and reducing off-target effects. nih.gov

| Enantiomer | D₂ Receptor Affinity (Kᵢ, nM) | D₃ Receptor Affinity (Kᵢ, nM) |

|---|---|---|

| (-)-10e | 47.5 | 0.57 |

| (+)-10e | 113 | 3.73 |

Enantiomeric Purity and Specific Activity

The introduction of chiral centers into the 5-(1-piperazinyl)oxindole scaffold necessitates a thorough investigation of the pharmacological properties of individual enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer (the eutomer) often being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

For analogs of 5-(1-piperazinyl)oxindole, the separation of enantiomers is crucial to elucidate the specific activity of each stereoisomer. While specific data on the enantiomeric resolution of 5-(1-piperazinyl)oxindole itself is not extensively detailed in the public domain, the broader class of piperazine-containing compounds has been the subject of such investigations. For instance, in studies of related heterocyclic compounds, the enantiomers of potent racemic compounds have demonstrated differential activity. For example, the (-)-enantiomer of one such compound exhibited significantly higher affinity for both D2 and D3 dopamine receptors compared to its (+)-enantiomer nih.gov. This highlights the critical need for enantiomerically pure compounds to accurately assess their therapeutic potential and to develop drugs with improved efficacy and safety profiles.

The process of separating enantiomers can be achieved through various techniques, including chiral chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for resolving racemic mixtures and allowing for the isolation and subsequent pharmacological evaluation of individual enantiomers mdpi.comresearchgate.netmdpi.comnih.gov.

Chiral Centers and Receptor Recognition

The three-dimensional arrangement of atoms in a molecule, dictated by its chiral centers, is a fundamental determinant of its interaction with a biological target. The specific orientation of substituents around a chiral center can facilitate or hinder the key binding interactions required for receptor activation or inhibition.

In the context of 5-(1-piperazinyl)oxindole analogs, the introduction of a chiral center, for instance by substitution on the piperazine or oxindole rings, can profoundly influence receptor recognition. The differential binding affinities observed between enantiomers of related compounds underscore the stereoselective nature of the target receptors nih.gov. This stereoselectivity arises from the fact that receptors themselves are chiral entities, composed of L-amino acids, and thus can form diastereomeric complexes with the enantiomers of a chiral ligand, leading to differences in binding energy and, consequently, affinity.

Molecular modeling and structural biology studies are invaluable tools for understanding the role of chiral centers in receptor recognition. By visualizing the binding pocket of a target receptor, researchers can rationalize why one enantiomer fits more snugly or forms more favorable interactions than the other. These insights are then used to guide the design of new analogs with optimized stereochemistry for enhanced potency and selectivity.

Ligand Efficiency and Design Metrics in this compound Research

In modern drug discovery, the concept of ligand efficiency (LE) has become an indispensable tool for optimizing lead compounds. LE provides a measure of the binding affinity of a molecule per non-hydrogen atom, thereby normalizing for size. This metric helps to identify small, efficient fragments that can be elaborated into more potent and drug-like candidates without excessive increases in molecular weight and lipophilicity, which can negatively impact pharmacokinetic properties.

The judicious application of ligand efficiency metrics is gaining traction in the selection and optimization of fragments, hits, and leads dundee.ac.ukcapes.gov.brnih.govscispace.com. Retrospective analyses of recently marketed oral drugs have shown that they often possess highly optimized ligand efficiency values for their targets dundee.ac.ukcapes.gov.brnih.govscispace.com.

For research involving 5-(1-piperazinyl)oxindole, LE and related metrics such as lipophilic ligand efficiency (LLE) are critical for guiding the optimization process. By focusing on improving these efficiency metrics, medicinal chemists can aim to enhance the potency of their compounds while maintaining or improving their "drug-like" properties.

| Metric | Formula | Description |

| Ligand Efficiency (LE) | ΔG / N | Binding energy per non-hydrogen atom. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | A measure of potency relative to lipophilicity. |

This table provides a summary of key ligand efficiency metrics used in drug design.

The goal in optimizing 5-(1-piperazinyl)oxindole analogs is to achieve a high binding affinity with a relatively low molecular weight and optimized lipophilicity, leading to favorable LE and LLE values. This approach helps to mitigate the risk of "molecular obesity" and increases the probability of developing a successful drug candidate.

Scaffold Hopping and Bioisosteric Replacements in Analog Development

Scaffold hopping and bioisosteric replacement are powerful strategies employed in medicinal chemistry to explore new chemical space, improve compound properties, and circumvent intellectual property limitations. These approaches involve modifying the core structure (scaffold) of a molecule or replacing functional groups with others that have similar physical or chemical properties, respectively, while retaining or improving biological activity.

In the development of analogs based on the 5-(1-piperazinyl)oxindole core, scaffold hopping can be utilized to replace the oxindole or piperazine rings with other heterocyclic systems. This can lead to the discovery of novel chemotypes with improved pharmacokinetic profiles, such as enhanced metabolic stability nih.gov. For example, replacing a metabolically labile aromatic ring with a more electron-deficient heterocycle can increase its robustness towards oxidative metabolism nih.gov.

Bioisosteric replacement is a more subtle modification where a specific functional group is exchanged for another. For the 5-(1-piperazinyl)oxindole scaffold, bioisosteric replacements could be applied to the substituents on the oxindole ring or the aryl group attached to the piperazine. The aim of such modifications is to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor. For instance, replacing a hydrogen atom with a fluorine atom can alter the metabolic stability and binding affinity of a compound.

The table below illustrates some potential bioisosteric replacements that could be explored in the context of this compound analog development.

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl, Furan | Modulate electronics, improve solubility, alter metabolic profile |

| Carbonyl | Sulfone, Sulfoximine | Modify hydrogen bonding capacity and geometry |

| Methyl | Halogen, Trifluoromethyl | Alter lipophilicity and metabolic stability |

This table presents hypothetical bioisosteric replacements for functional groups within the 5-(1-piperazinyl)oxindole scaffold.

Preclinical Pharmacological Investigations of 5 1 Piperazinyl Oxindol Derivatives

In Vitro Biological Screening Methodologies

In vitro screening is fundamental to the early-stage assessment of 5-(1-piperazinyl)oxindol derivatives, providing crucial data on their interaction with biological targets, cellular toxicity, and enzymatic inhibition.

Cell-Based Assays for Target Engagement (e.g., HEK293 cells, CHO cells)

Cell-based assays are critical for understanding how this compound derivatives interact with their intended molecular targets within a cellular environment. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for these studies due to their robust growth characteristics and amenability to genetic modification. researchgate.netresearchgate.nethum-ecol.ru

These cell lines are frequently engineered to stably express specific G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors, which are known targets for many piperazinyl-oxindole compounds. For instance, in the evaluation of derivatives as potential 5-HT7 receptor ligands, HEK293 or CHO cells are transfected to express the human 5-HT7 receptor. researchgate.netresearchgate.neteco-vector.com The engagement of the test compounds with the receptor is then quantified, often through competitive radioligand binding assays performed on membranes prepared from these cells. This methodology confirms that the compound can access and bind to its target in a system that mimics a physiological membrane context.

Similarly, HEK293 cells have been used to express human 5-HT6 receptors for the screening of N1-aryl sulfonyl indole (B1671886) derivatives bearing a 5-piperazinyl methyl group, demonstrating the utility of these cell systems in determining receptor affinity and selectivity. nih.gov

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines (e.g., RAMOS, K562, A549)

The anticancer potential of this compound derivatives is frequently evaluated by assessing their ability to inhibit the growth and proliferation of various cancer cell lines. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to measure the metabolic activity of cells, which serves as an indicator of cell viability. The results are typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits cell growth by 50%.

Derivatives of this class have been specifically tested against Burkitt's lymphoma (RAMOS), chronic myeloid leukemia (K562), and non-small cell lung cancer (A549) cell lines.

RAMOS Cells: A study on 5-substituted oxindole (B195798) derivatives as Bruton's tyrosine kinase (BTK) inhibitors identified several compounds with potent antiproliferative effects in BTK-expressing RAMOS cells. For example, compounds with 3-bromobenzoyl and 3-fluorobenzoyl groups on the piperazine (B1678402) moiety showed IC50 values of 2.06 µM and 2.09 µM, respectively. pensoft.netnih.gov Another derivative with a valeryl group also demonstrated significant activity with an IC50 of 2.75 µM. nih.gov

K562 Cells: The K562 cell line has been used to screen various oxindole and piperazine derivatives. mdpi.com One study found that an imidazothiazolotriazine oxindolylidene derivative with a 1-alkyl-5-chloro substitution effectively suppressed the growth of K562 cells. Another investigation into imatinib (B729) analogues containing an isatin (B1672199) (an oxindole precursor) and a piperazine-containing moiety reported an IC50 value of 35.8 μM for one derivative against K562 cells.

A549 Cells: The A549 lung cancer cell line is another common model for testing the cytotoxicity of these compounds. Indole derivatives incorporating a penta-heterocycle scaffold have shown potent activity, with one compound exhibiting an IC50 value of 0.12 µM against A549 cells. In a separate study, new imatinib derivatives containing a 3,3-difluorinated oxindole core showed IC50 values ranging from 6.4 to 7.3 µM.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Substituted Oxindole (3-bromobenzoyl piperazine) | RAMOS | 2.06 ± 0.43 | pensoft.netnih.gov |

| 5-Substituted Oxindole (3-fluorobenzoyl piperazine) | RAMOS | 2.09 ± 0.47 | pensoft.netnih.gov |

| 5-Substituted Oxindole (valeryl piperazine) | RAMOS | 2.75 ± 0.80 | nih.gov |

| Imidazothiazolotriazine oxindolylidene (1-alkyl-5-chloro) | K562 | Growth suppression at 10µM | |

| Imatinib derivative (3,3-difluoro-5-methyl oxindole) | K562 | 35.8 | |

| Indole-penta-heterocycle conjugate | A549 | 0.12 | |

| Imatinib derivative (5-chloro-3,3-difluoro oxindole) | A549 | 6.4 |

Enzyme Inhibition Assays (e.g., Kinase activity, Antiglycation)

The mechanism of action for many this compound derivatives involves the direct inhibition of specific enzymes. Assays to determine enzymatic inhibition are therefore a cornerstone of their preclinical evaluation.

Kinase Activity: The oxindole structure is a well-established scaffold for kinase inhibitors. Derivatives are frequently screened against a panel of protein kinases to determine their potency and selectivity. For example, 5-substituted oxindole derivatives have been designed and identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling. pensoft.netnih.gov These studies have led to the identification of compounds with low micromolar IC50 values against BTK-expressing cancer cells. nih.gov The inhibitory activity is quantified using biochemical assays that measure the phosphorylation of a substrate by the target kinase in the presence of the test compound.

Antiglycation: Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging. While research specifically on this compound derivatives is limited, related oxindole compounds have been evaluated for their antiglycation potential. In these assays, a protein like bovine serum albumin (BSA) is incubated with a reducing sugar (e.g., glucose) in the presence and absence of the test compound. The inhibition of AGE formation is then measured, often by fluorescence spectroscopy. Studies on various 3-substituted oxindole derivatives have identified compounds with significant antiglycation activity, with some showing IC50 values more potent than the standard inhibitor, rutin (B1680289). For instance, 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one demonstrated an IC50 value of 150.4 ± 2.5 µM. These findings suggest that the oxindole core, a key part of the this compound structure, is a promising starting point for developing antiglycation agents.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. researchgate.net This technique involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. The assay measures the ability of a test compound (an unlabeled "cold" ligand) to compete with and displace the radioligand from the receptor.

This methodology has been extensively used to characterize (phenylpiperazinyl-butyl)oxindole derivatives, particularly their affinity for serotonin (5-HT) receptors. researchgate.net In these experiments, membranes from cells expressing the receptor of interest (e.g., 5-HT7 or 5-HT1A) are incubated with a fixed concentration of a suitable radioligand (such as [3H]5-CT or [3H]8-OH-DPAT) and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the equilibrium dissociation constant (Ki). The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity.

These studies have revealed that many (phenylpiperazinyl-butyl)oxindoles are highly potent and selective ligands for the 5-HT7 receptor. For example, one derivative, 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one, exhibited a Ki of 0.79 nM for the 5-HT7 receptor, demonstrating very high affinity. researchgate.net These assays are also crucial for determining selectivity by comparing the Ki values for the primary target against other receptors, such as the 5-HT1A receptor.

| Compound | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one (9e') | 5-HT7 | 0.79 | researchgate.net |

| Phenylpiperazinyl-butyloxindole derivative (Compound 8) | 5-HT7 | 1.1 | |

| Phenylpiperazinyl-butyloxindole derivative (Compound 10) | 5-HT7 | 0.9 | |

| Phenylpiperazinyl-butyloxindole derivative (Compound 14) | 5-HT7 | 1.5 | |

| 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one (9e') | 5-HT1A | 130 |

In Vivo Studies in Animal Models

Following promising in vitro results, this compound derivatives are advanced to in vivo studies in animal models to assess their pharmacological effects and potential therapeutic utility in a whole-organism setting.

Pharmacological Activity in Rodent Models (e.g., mice, rats)

Rodent models are instrumental in the preclinical evaluation of compounds targeting the central nervous system (CNS). For (phenylpiperazinyl-butyl)oxindoles identified as potent 5-HT7 receptor antagonists, in vivo studies in mice and rats have been conducted to investigate their potential as anxiolytic agents. researchgate.net

Two common behavioral tests used for this purpose are:

The Vogel Conflict Drinking Test: This is an anxiety model in which thirsty rats are trained to drink from a tube that simultaneously delivers a mild electric shock. Anxiolytic drugs typically increase the number of shocks the animals are willing to accept to drink, indicating an anti-conflict or anti-anxiety effect. The in vivo pharmacological potency of 5-HT7 receptor ligands from the (phenylpiperazinyl-butyl)oxindole class has been estimated using this test. researchgate.net

The Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments. This test has also been used to evaluate the anxiolytic potential of these 5-HT7 receptor antagonists in mice. researchgate.net

These in vivo studies provide essential evidence that the high receptor affinity observed in vitro translates into a functional pharmacological effect in a living animal, supporting the further development of these compounds for CNS disorders.

CNS-Related Behavioral and Neurochemical Assessments (e.g., anxiolytic tests, D2/D3 agonist evaluation)

Derivatives of this compound are frequently evaluated for their effects on the central nervous system (CNS), with a particular focus on anxiety and their interaction with dopamine (B1211576) receptor subtypes.

Anxiolytic Activity: The anxiolytic potential of piperazine analogues is a significant area of investigation. Many studies have suggested the involvement of serotonin 5-HT1A receptors in anxiety and depressive disorders. silae.it For instance, compounds such as Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine have been identified as agonists at 5-HT1A receptors, an action linked to anxiolytic effects. silae.it The mechanism of action is often explored using behavioral tests like the elevated plus-maze (EPM). nih.gov Studies on new arylpiperazine derivatives confirmed their anxiolytic properties and suggested that their mechanism involves direct participation of 5-HT1A receptors. nih.gov The anxiolytic effects of these compounds can be reversed by selective 5-HT1A antagonists like WAY 100635, further confirming the role of this receptor. nih.gov In addition to the serotonergic system, the GABAergic system is also implicated, though often indirectly. nih.gov

Dopamine D2/D3 Receptor Evaluation: The high sequence homology between dopamine D2 and D3 receptors presents a challenge for developing selective ligands, which are sought after for treating neurological and psychiatric disorders. mdpi.comnih.gov Preclinical evaluation of piperazine derivatives involves determining their binding affinity and selectivity for these receptor subtypes. Competitive radioligand binding assays are commonly used to determine the inhibition constant (Ki) values of compounds at human D2 and D3 receptors expressed in transfected cell lines. nih.gov

For example, a series of N-phenylpiperazine analogs were evaluated for D2 versus D3 selectivity. One compound, 6a , demonstrated a high affinity for the human D3 receptor with substantial selectivity over the D2 receptor. nih.govnih.gov Such compounds are further tested in in-vivo assays, such as the L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats, to assess their potential therapeutic utility for conditions like Parkinson's disease. nih.govnih.gov Functional assays are also employed to understand how these ligands activate signaling pathways, distinguishing between G protein-dependent and β-arrestin-dependent mechanisms. mdpi.com

| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2 Ki / D3 Ki) |

|---|---|---|---|

| Analog 3a | 349 | 96 | 3.6 |

| Analog 3b | 7522 | 1413 | 5.3 |